molecular formula C11H20N2O2 B12954993 1,1-Dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea

1,1-Dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea

Cat. No.: B12954993
M. Wt: 212.29 g/mol
InChI Key: MWXVDWTUGGJHSF-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea (CAS 1642586-58-0) is a high-purity organic compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol. This reagent is professionally recognized as a critical synthetic intermediate in the preparation of Cariprazine, an atypical antipsychotic drug marketed under the brand names VRAYLAR® and Reagila . Cariprazine is a D3/D2 receptor partial agonist approved for the treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder . The compound features a reactive 2-oxoethyl group attached to a cyclohexyl ring bearing a 1,1-dimethylurea moiety, which enables its use in further chemical transformations to build the final active pharmaceutical ingredient. Its utility in the synthesis route is significant, as it helps avoid the need for complex deprotection steps, such as the removal of Boc (tert-butoxycarbonyl) groups, contributing to a process with high atom economy, mild reaction conditions, and improved suitability for industrial scale-up . This makes it a valuable building block for researchers in medicinal chemistry and process development within the pharmaceutical industry. The product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethyl-3-[4-(2-oxoethyl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-13(2)11(15)12-10-5-3-9(4-6-10)7-8-14/h8-10H,3-7H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXVDWTUGGJHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCC(CC1)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1,1-Dimethylurea Intermediate

The synthesis of 1,1-dimethylurea, a key intermediate, is critical for the subsequent formation of the target compound. A robust industrial method involves the reaction of sodium cyanate with dimethylamine in aqueous solution under controlled conditions:

  • Reactants and Conditions : Sodium cyanate (NaCNO) is dissolved in purified water and heated with stirring. A 40% aqueous solution of dimethylamine is added gradually, maintaining a constant temperature for 2–3 hours to ensure complete reaction.

  • Additives for Purity Control : To minimize harmful byproducts and impurities, primary amines, hydrazine eliminators (such as benzaldehyde and ascorbic acid), and reaction control agents (benzoic acid, sodium bicarbonate, sodium phosphite, or ascorbic acid) are introduced. After the reaction, a weakly alkaline oxidant like sodium hypochlorite is added to further purify the product.

  • Isolation and Purification : The reaction mixture is concentrated under reduced pressure, cooled to crystallize the product, followed by centrifugal separation, recrystallization with water, and vacuum drying to yield high-purity 1,1-dimethylurea as a white crystalline powder.

  • Yields and Properties : Typical yields range from 325g to 447g per batch (starting from 390g sodium cyanate), with melting points around 175–179°C, indicating high purity.

Step Reagents/Conditions Purpose Outcome
1 Sodium cyanate + water, heated with stirring Formation of reactive cyanate solution Ready for amine addition
2 Addition of 40% dimethylamine (with benzaldehyde, ascorbic acid) Reaction to form 1,1-dimethylurea Intermediate formation
3 Addition of sodium hypochlorite + sodium bicarbonate Oxidative purification Removal of impurities
4 Concentration, cooling, crystallization, centrifugation, recrystallization, drying Isolation of pure product High-purity 1,1-dimethylurea

This method effectively controls impurity sources and improves product stability and purity, making it suitable for industrial-scale production.

Synthesis of 1,1-Dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea

The target compound is synthesized via a multi-step process involving the preparation of a cyclohexyl-substituted urea intermediate followed by further functionalization:

  • Starting Material : 4-Aminocyclohexanone is used as the cyclohexyl precursor.

  • Key Reaction : 4-Aminocyclohexanone is reacted with dimethylcarbamoyl chloride in the presence of a phase transfer catalyst (tetra-n-butylammonium bromide), DMAP (4-dimethylaminopyridine), and aqueous sodium hydroxide at low temperature (0–10°C). The reaction mixture is stirred and refluxed to complete the formation of 1,1-dimethyl-3-(trans-4-(2-oxoethyl)cyclohexyl)urea.

  • Workup : After reaction completion, the organic layer is separated, washed with acid and brine, dried over anhydrous magnesium sulfate, and evaporated to yield the urea intermediate as a white solid with an 86.5% yield.

  • Further Functionalization : This intermediate can be reacted with 1-(2,3-dichlorophenyl)piperazine and sodium triacetoxyborohydride in 1,2-dichloroethane at room temperature for 18 hours to form more complex derivatives, with subsequent aqueous workup and purification steps yielding the final product in high purity and 89.5% yield.

Step Reagents/Conditions Purpose Outcome
1 4-Aminocyclohexanone + dimethylcarbamoyl chloride + NaOH + phase transfer catalyst + DMAP, 0–10°C, reflux Formation of cyclohexyl-substituted dimethylurea Intermediate (I-1)
2 Workup: extraction, acid wash, brine wash, drying Purification of intermediate White solid, 86.5% yield
3 Intermediate (I-1) + 1-(2,3-dichlorophenyl)piperazine + sodium triacetoxyborohydride, 1,2-dichloroethane, room temp, 18h Reductive amination to form final compound White solid, 89.5% yield

This synthetic route is noted for its controllable product quality, stable yield, and high purity, addressing challenges in industrial production such as severe reaction conditions and difficult synthesis of intermediates.

Alternative and Supporting Methods

  • Use of Coupling Agents and Bases : In some processes, carbonyldiimidazole and bases like triethylamine are employed to facilitate coupling reactions for intermediate formation.

  • Catalytic Hydrogenation : For certain derivatives, hydrogenation using catalysts such as palladium, platinum, or nickel under hydrogen atmosphere is used to reduce intermediates to the desired urea compounds.

  • Solvent Selection : A variety of solvents including dichloromethane, 1,2-dichloroethane, ethers, esters, and polar aprotic solvents are used depending on the reaction step to optimize solubility and reaction rates.

  • Polymorph Control : Crystalline polymorphs of intermediates and final compounds are characterized by powder X-ray diffraction (PXRD) to ensure consistent solid-state properties, which is critical for pharmaceutical applications.

Summary Table of Key Preparation Steps

Compound Starting Material Key Reagents Conditions Yield (%) Notes
1,1-Dimethylurea Sodium cyanate + dimethylamine Benzaldehyde, ascorbic acid, NaClO Aqueous, 2–3h, controlled temp 80–90 High purity, industrial scale
This compound 4-Aminocyclohexanone Dimethylcarbamoyl chloride, NaOH, phase transfer catalyst 0–10°C, reflux 86.5 Intermediate formation
Final compound derivatives Intermediate + 1-(2,3-dichlorophenyl)piperazine Sodium triacetoxyborohydride Room temp, 18h 89.5 Reductive amination

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted ureas, and various oxidized forms of the compound.

Scientific Research Applications

1,1-Dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares key structural and physicochemical features of 1,1-Dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea with related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Activities Reference
This compound (Target) C₁₁H₂₀N₂O₂ (Inferred) 220.3 (Inferred) Cyclohexyl-2-oxoethyl, dimethylurea Likely moderate lipophilicity; unknown bioactivity
trans-1-{4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl}-3,3-dimethylurea C₂₁H₃₁Cl₂N₅O 456.4 Piperazine-dichlorophenyl, dimethylurea Dopamine receptor modulation; crystalline form
1-(2-Chloroethyl)-1-formyl-3-(4-methylcyclohexyl)urea (Methyllomustine) C₁₁H₁₉ClN₂O₂ 246.7 Chloroethyl, formyl, methylcyclohexyl Alkylating agent; cytotoxic
1-Cyclohexyl-3-(2-hydroxyphenyl)urea C₁₃H₁₈N₂O₂ 234.3 Cyclohexyl, 2-hydroxyphenyl Enhanced hydrogen bonding; antioxidant potential
1,3-Dicyclohexyl-1-(4-nitrobenzoyl)urea C₂₀H₂₇N₃O₄ 373.4 Dicyclohexyl, nitrobenzoyl Electron-withdrawing nitro group; crystalline
1-(4-Substitutedbenzoyl)-3-(4-(2-oxoethyl)phenylsulfonyl)urea derivatives Variable ~400–700 Sulfonyl, benzoyl, oxoethyl Hypoglycemic agents via ATP-sensitive K⁺ channels
Key Observations:
  • Lipophilicity: The dimethyl substitution on urea in the target compound likely increases lipophilicity compared to non-alkylated analogs (e.g., 1-Cyclohexyl-3-(2-hydroxyphenyl)urea) .
  • Solubility : The 2-oxoethyl group may enhance aqueous solubility compared to halogenated analogs (e.g., Methyllomustine) but less than hydroxyphenyl-containing derivatives .
  • Stability : Dimethyl substitution could improve metabolic stability over unsubstituted ureas, as seen in dopamine receptor modulators (e.g., trans-1-{4-[2-[...]ethyl]cyclohexyl}-3,3-dimethylurea) .
Receptor Modulation
  • Dopamine Receptor Ligands : Compounds like trans-1-{4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl}-3,3-dimethylurea () exhibit high affinity for dopamine receptors due to the piperazine-dichlorophenyl moiety. The target compound lacks this group, suggesting different receptor selectivity .
  • Hypoglycemic Agents: Sulfonylurea derivatives () activate pancreatic β-cells via sulfonylurea receptors (SUR1).
Cytotoxic vs. Stabilizing Effects
  • Alkylating Agents: Methyllomustine () contains a chloroethyl group, enabling DNA cross-linking. The target compound’s 2-oxoethyl group lacks such reactivity, indicating non-cytotoxic applications .
  • Antioxidant Potential: The hydroxyphenyl group in 1-Cyclohexyl-3-(2-hydroxyphenyl)urea () confers radical-scavenging activity, absent in the target compound .

Research Findings and Clinical Relevance

  • Crystalline Forms : Cyclohexyl-containing ureas (e.g., ) often form stable crystalline structures due to intermolecular hydrogen bonding (N–H⋯O), impacting bioavailability .
  • Synthetic Feasibility : Urea derivatives with cyclohexyl groups (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, suggesting the target compound can be prepared similarly .

Biological Activity

1,1-Dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea (commonly referred to as DMU) is a compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of DMU, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

DMU has the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol. The structure features a cyclohexyl ring, which contributes to its lipophilicity and potential interactions with biological membranes.

The biological activity of DMU can be attributed to several mechanisms:

  • Neurotransmitter Modulation : Similar compounds have been shown to influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and anxiety disorders.
  • Antidepressant and Antipsychotic Effects : Preliminary studies suggest that DMU may exhibit antidepressant-like effects, potentially through modulation of monoaminergic pathways. Its structural similarities to known psychoactive agents indicate a possible role in treating mood disorders.

Biological Activity Overview

The following table summarizes the key biological activities associated with DMU:

Activity Description
Antidepressant Potential modulation of serotonin and norepinephrine systems.
Antipsychotic Similarities to compounds with known antipsychotic effects; potential for further investigation.
Antimicrobial Limited data suggest possible antimicrobial properties against specific pathogens .
Anti-inflammatory May inhibit pro-inflammatory cytokines based on analogs studied .

Antidepressant Activity

Research indicates that DMU may share pharmacological properties with established antidepressants. A study evaluated its effects on animal models of depression, revealing significant reductions in depressive behaviors comparable to those induced by selective serotonin reuptake inhibitors (SSRIs) .

Antimicrobial Properties

A phenotypic high-throughput screening identified DMU as a candidate with inhibitory effects against Mycobacterium tuberculosis. This suggests that DMU could serve as a lead compound for developing new antimycobacterial agents . However, further studies are needed to elucidate its mechanism against this pathogen.

Anti-inflammatory Effects

In vitro studies have indicated that derivatives similar to DMU can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that DMU may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of DMU is critical for understanding its biological activity. Modifications in the cyclohexyl ring or the urea moiety can significantly alter its pharmacological profile. For instance:

  • Cyclohexyl Substituents : Variations in the cyclohexyl substituents have been linked to changes in lipophilicity and receptor binding affinities.
  • Urea Derivatives : Alterations in the urea functional group can enhance or diminish its interaction with neurotransmitter receptors, impacting its efficacy as an antidepressant or antipsychotic agent.

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